![molecular formula C19H15BrN2O4S B3207217 6-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)nicotinamide CAS No. 1040680-31-6](/img/structure/B3207217.png)
6-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)nicotinamide
Vue d'ensemble
Description
6-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)nicotinamide, also known as BAY 43-9006, is a synthetic small molecule drug that was initially developed as a treatment for cancer. It was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, who identified its potential as a kinase inhibitor. Since then, extensive research has been conducted on BAY 43-9006, leading to its approval by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma.
Mécanisme D'action
6-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)nicotinamide 43-9006 works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. Specifically, it inhibits the activity of RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. By inhibiting RAF kinase, this compound 43-9006 disrupts the signaling pathway, leading to decreased cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the activity of several kinases, leading to decreased cancer cell proliferation and survival. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound 43-9006 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
6-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)nicotinamide 43-9006 has several advantages for lab experiments. It is a synthetic small molecule drug that is readily available and can be easily synthesized. It is also highly selective for its target kinases, which reduces the risk of off-target effects. However, this compound 43-9006 also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, it has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 6-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)nicotinamide 43-9006. One area of interest is the development of new formulations of the drug that improve its solubility and half-life. Another area of interest is the identification of new target kinases that this compound 43-9006 can inhibit, which could expand its potential as a cancer treatment. Additionally, there is ongoing research on the use of this compound 43-9006 in combination with other cancer treatments, such as chemotherapy and immunotherapy, to improve its effectiveness.
Applications De Recherche Scientifique
6-((4-bromophenyl)sulfonyl)-N-(2-methoxyphenyl)nicotinamide 43-9006 has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including RAF kinase, VEGFR, and PDGFR. In addition to its anti-cancer properties, this compound 43-9006 has also been studied for its potential as a treatment for other diseases, such as psoriasis, rheumatoid arthritis, and diabetes.
Propriétés
IUPAC Name |
6-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-26-17-5-3-2-4-16(17)22-19(23)13-6-11-18(21-12-13)27(24,25)15-9-7-14(20)8-10-15/h2-12H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQLIYYRMGIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.